molecular formula C21H16F3NO2 B2707904 N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 338400-84-3

N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2707904
CAS No.: 338400-84-3
M. Wt: 371.359
InChI Key: NOWBHHKZPDSYKR-UHFFFAOYSA-N
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Description

N-(4-Phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide ( 338400-84-3) is a synthetic small molecule with a molecular formula of C21H16F3NO2 and a molecular weight of 371.36 . This acetamide derivative features a trifluoromethyl group, a common moiety in modern medicinal chemistry known to influence a compound's lipophilicity, metabolic stability, and binding affinity . While the specific biological activity and mechanism of action for this particular compound are not well-documented in the public domain, the broader N-aryl acetamide structural class has been identified as a scaffold of significant interest in pharmaceutical research. For instance, related compounds have been investigated for their potent antimalarial activity, demonstrating inhibition of Plasmodium falciparum development and showing potential to target parasite proteins such as rhomboid protease 8 (ROM8) and the putative cation channel, CSC1 . This suggests potential research applications for this compound as a valuable building block in medicinal chemistry, a intermediate in the synthesis of biologically active molecules, or as a tool compound for probing new biological targets in infectious diseases. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO2/c22-21(23,24)16-6-4-5-15(13-16)14-20(26)25-17-9-11-19(12-10-17)27-18-7-2-1-3-8-18/h1-13H,14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWBHHKZPDSYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-phenoxyaniline with 3-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent use to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.
    • Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 cells. This suggests its potential role as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy.
  • Pharmacology
    • Drug Development : The unique structural attributes of this compound make it a candidate for the development of new pharmaceuticals. Its ability to interact with specific molecular targets allows for the design of drugs with improved efficacy and safety profiles.
    • Mechanism of Action : The trifluoromethyl group enhances membrane permeability, enabling the compound to cross cell membranes effectively. This feature is critical for targeting intracellular sites.
  • Material Science
    • Specialty Chemicals : The compound is utilized in developing specialty chemicals that exhibit unique properties due to their structural characteristics. This includes applications in coatings, adhesives, and other industrial materials.

Antimicrobial Activity Study

A study focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains revealed significant inhibition zones, indicating its potential as an effective antimicrobial agent.

Cytotoxicity Assessment

In vitro assessments on MCF-7 breast cancer cells showed that the compound induced apoptosis at certain concentrations. This finding suggests that it may serve as a potential anticancer drug, with further studies needed to elucidate the underlying mechanisms.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(4-chlorophenyl)acetamideChlorine substituentAntimicrobialLacks trifluoromethyl group
N-(4-formylthiazol-2-yl)acetamideThiazole moietyAnticancerIncorporates sulfur and nitrogen

Mechanism of Action

The mechanism of action for N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, thereby modulating their activity. This can lead to inhibition of enzyme function or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The trifluoromethyl (CF₃) group is a common feature in many analogs, enhancing metabolic stability and lipophilicity. Key structural variations include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound :
N-(4-Phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
N-(4-phenoxyphenyl),
α-(3-CF₃-phenyl)
C₂₁H₁₆F₃NO₂ 371.35 Unknown (structural analogs suggest pesticidal/anticonvulsant potential)
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide N-(3-CF₃-phenyl),
α-(4-phenylpiperazinyl)
C₁₉H₂₀F₃N₃O 363.38 Anticonvulsant activity (pLDH assay)
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide N-(3-CF₃-phenyl),
α-(4-Cl-2-methylphenoxy)
C₁₆H₁₃ClF₃NO₂ 343.73 Herbicidal activity (structural similarity to flufenacet)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide N-(benzothiazole),
α-(3-CF₃-phenyl)
C₁₆H₁₀F₆N₂OS 392.32 Pesticidal applications (synthesized via microwave irradiation, 19% yield)
Flufenacet N-(4-fluorophenyl),
α-(thiadiazolyl-oxy)
C₁₄H₁₃F₄N₃O₂S 364.34 Herbicide (inhibits cell division in weeds)

Pharmacological and Agrochemical Profiles

  • Anticonvulsant Activity : Piperazine-containing analogs (e.g., compound 14 in ) exhibit anticonvulsant properties, likely due to interactions with neurotransmitter receptors (e.g., GABAergic or serotonergic systems) . The target compound lacks a piperazine moiety, which may reduce such activity.
  • Herbicidal Activity: Substituents like chloro and methyl groups on the phenoxy ring (e.g., CAS 403-97-4) enhance herbicidal potency by improving membrane permeability . The target compound’s phenoxy group may confer similar advantages.

Key Structural Insights

  • Phenoxy vs. Piperazine Groups: Phenoxy substituents (target compound) may improve lipid solubility compared to piperazine-containing analogs, favoring blood-brain barrier penetration or pesticidal uptake .
  • Trifluoromethyl Positioning: The α-positioned CF₃ group (target compound) vs.

Biological Activity

N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound characterized by its unique combination of phenoxy and trifluoromethyl groups. These functional groups are known for their significant roles in various biological activities, making this compound a subject of interest in pharmaceutical research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C21H16F3NO2\text{C}_{21}\text{H}_{16}\text{F}_3\text{N}\text{O}_2

Table 1: Structural Features

FeatureDescription
IUPAC NameThis compound
Molecular Weight367.35 g/mol
Functional GroupsPhenoxy, Trifluoromethyl
CAS Number338400-84-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme functions or alteration of signaling pathways.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activities. For instance, studies on related acetamides have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been explored for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In particular, it has been noted for its effectiveness against specific cancer lines associated with FLT3 mutations .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antichagasic Activity : A study on nitrotriazole-based acetamides demonstrated significant antichagasic activity in vitro, with IC50 values indicating potent effects against Trypanosoma cruzi . This suggests that similar structural motifs in acetamides could confer similar biological activities.
  • Inhibition Studies : Molecular docking studies have revealed that compounds with trifluoromethyl groups can moderately inhibit cyclooxygenase enzymes (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are critical targets in inflammation and cancer pathways .
  • Selectivity Profile : Research indicates that modifications in the molecular structure can enhance selectivity towards specific targets while reducing toxicity. For example, certain derivatives have shown improved selectivity indices compared to their parent compounds .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacterial strains
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionModerate inhibition of COX-2 and LOX

Q & A

Q. What are the standard synthetic routes for preparing N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide?

Methodological Answer: The compound is typically synthesized via a nucleophilic acyl substitution reaction. A common approach involves reacting 3-(trifluoromethyl)phenylacetic acid chloride with 4-phenoxyaniline in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base to neutralize HCl byproducts. For example, analogous syntheses of trifluoromethyl-containing acetamides (e.g., compound 14 in ) used dropwise addition of acyl chloride to the amine under inert conditions at 0–5°C, followed by stirring at room temperature for 3–6 hours . Post-reaction, the product is extracted with DCM, washed with NaHCO₃, and purified via recrystallization or column chromatography. Yield optimization may require adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key characterization methods include:

  • ¹H/¹³C NMR : To confirm the acetamide backbone and substituent integration (e.g., trifluoromethyl group at δ ~120 ppm in ¹³C NMR) .
  • ESI-MS : For molecular ion peak verification (e.g., [M+H]⁺ matching the theoretical molecular weight).
  • X-ray crystallography : To resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing the acetamide group, as in ) .
  • Elemental analysis (CHN) : To validate purity by comparing experimental vs. calculated C/H/N percentages (e.g., ±0.3% tolerance) .

Q. How can researchers assess the compound’s preliminary biological activity?

Methodological Answer: Initial screening often involves in vitro assays targeting receptors or enzymes of interest. For anticonvulsant activity (as in ), the maximal electroshock (MES) test or pentylenetetrazole (PTZ)-induced seizure models in rodents are used. Dose-response curves (e.g., 30–100 mg/kg) are generated, with ED₅₀ values calculated. Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Methodological Answer: SAR studies require systematic modification of substituents:

  • Phenoxy ring : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at para positions to enhance metabolic stability .
  • Trifluoromethyl position : Compare meta (current compound) vs. para substitution to evaluate steric/electronic effects on target binding (e.g., TRK kinase inhibition in ) .
  • Acetamide linker : Replace with sulfonamide or urea groups to modulate solubility and hydrogen-bonding capacity.

Example SAR Table (Derived from ):

Substituent PositionBiological Activity (ED₅₀, mg/kg)LogP
3-CF₃ (current)45 (MES)3.2
4-CF₃38 (MES)3.5
3-Cl62 (MES)2.8

Q. What computational strategies predict binding modes and pharmacokinetic properties?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Glide) : Dock the compound into target protein structures (e.g., TRK kinase PDB: 6KZZ) to identify key interactions (e.g., hydrogen bonds with Asp 753, π-π stacking with Phe 589) .
  • Molecular dynamics (GROMACS) : Simulate binding stability over 100 ns trajectories; analyze root-mean-square deviation (RMSD) to confirm pose retention .
  • ADMET Prediction (SwissADME) : Estimate logP (3.2), BBB permeability (CNS−), and CYP450 inhibition risks .

Q. How can conflicting biological data across studies be resolved?

Methodological Answer: Contradictions in activity data (e.g., varying IC₅₀ values) may arise from:

  • Purity discrepancies : Validate compound purity via HPLC (>98%) and elemental analysis .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays, serum content in cell cultures) .
  • Metabolic interference : Test metabolites (e.g., hydrolyzed acetamide) using liver microsome models .

Q. What strategies improve synthetic yield and scalability for this compound?

Methodological Answer:

  • Catalytic optimization : Replace TEA with DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Solvent screening : Test polar aprotic solvents (DMF, acetonitrile) for enhanced solubility of aromatic intermediates.
  • Flow chemistry : Implement continuous flow reactors to reduce reaction time (from hours to minutes) and improve reproducibility .

Q. How are crystallographic data used to validate molecular interactions?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

  • Hydrogen-bond networks : Intramolecular N–H···O bonds (e.g., N1–H1···O1, 2.02 Å) stabilize the acetamide conformation .
  • Intermolecular interactions : C–H···O and π-stacking (e.g., between trifluoromethyl and phenyl rings) influence crystal packing and solubility .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact ().
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (DCM) and acyl chloride vapors .
  • Spill management : Neutralize acid byproducts with sodium bicarbonate and adsorb residuals with vermiculite .

Q. How can researchers access reliable spectral data for this compound?

Methodological Answer:

  • NIST Chemistry WebBook : Validate IR and mass spectra against high-purity standards .

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